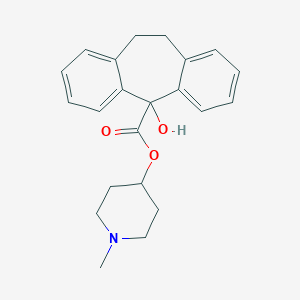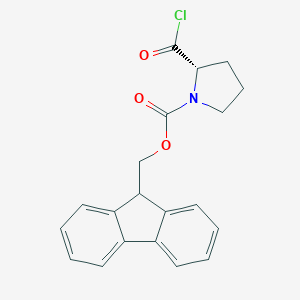
Fmoc-L-prolyl chloride
Vue d'ensemble
Description
Fmoc-L-prolyl chloride is a biochemical used for proteomics research . It has a molecular weight of 355.8 and a molecular formula of C20H18NO3Cl . It is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate .
Synthesis Analysis
Fmoc-L-prolyl chloride can be prepared by reacting 9-fluorenylmethanol with phosgene . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of Fmoc-L-prolyl chloride is represented by the formula C20H18NO3Cl . The InChI key for this compound is IRXSLJNXXZKURP-UHFFFAOYSA-N .Chemical Reactions Analysis
Fmoc-L-prolyl chloride is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate . It reacts with alkyl amines to yield highly fluorescent and stable derivatives .Physical And Chemical Properties Analysis
Fmoc-L-prolyl chloride has a molecular weight of 355.8 and a molecular formula of C20H18NO3Cl . It is a solid that should be stored at room temperature .Applications De Recherche Scientifique
Peptide Synthesis : Fmoc-peptide acid chlorides like Fmoc-L-prolyl chloride are efficient coupling agents for the synthesis of peptides and proteins. They have been used in the synthesis of β-casomorphin employing divergent approaches, proving their efficiency and effectiveness in peptide bond formation (Babu, Gayathri, & Gopi, 1999).
Inhibitors in Biochemical Studies : These compounds serve as potent, stable, and specific inhibitors of prolyl oligopeptidase, which is valuable in studying the enzyme's physiological significance. This makes them important tools in biochemistry and pharmacology (Li, Wilk, & Wilk, 1996).
Corrosion Inhibition : In materials science, Fmoc derivatives like Fmoc-L-prolyl chloride have been identified as effective corrosion inhibitors for carbon steel in sodium chloride solutions. Their efficiency as mixed-type inhibitors increases with higher concentrations and temperatures, suggesting their potential in industrial applications (Chen, 2018).
Solid-Phase Peptide Synthesis : They enable efficient solid-phase synthesis of highly N-alkylated cyclic hexapeptide oxytocin antagonists, demonstrating their utility in the preparation of complex peptide structures (Perlow et al., 1992).
Enhanced Sensitivity in HPLC Analysis : In analytical chemistry, Fmoc derivatives have been used to increase sensitivity in high-performance liquid chromatography (HPLC) analysis of various amines. This application, however, requires extensive sample preparation and interference removal, highlighting the trade-off between sensitivity and practicality (Ho, 2005).
Biomedical Applications : The Fmoc-F/BBR hydrogel, incorporating Fmoc derivatives, exhibits enhanced antibacterial and anti-biofilm activity, suggesting potential applications in biomedicines and wound healing (Xie et al., 2020).
Orientations Futures
The development of the fluorenylmethyloxycarbonyl protecting group (Fmoc) and its integration into current organic synthesis methods represents a major breakthrough in chemical synthesis . The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity, thus making the group an extremely valuable resource for research in the post-genomic world .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNLJWSDGPXALN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153224 | |
| Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-prolyl chloride | |
CAS RN |
103321-52-4 | |
| Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001153224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


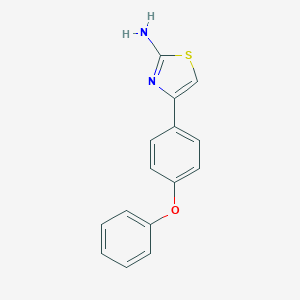
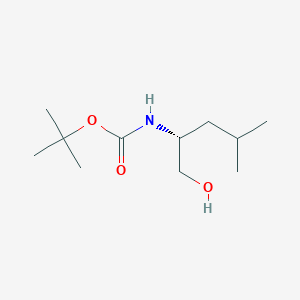
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
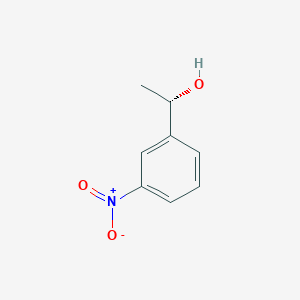
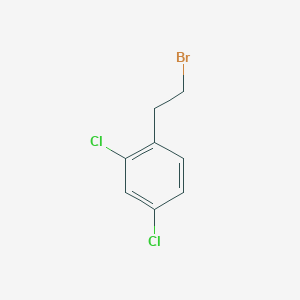
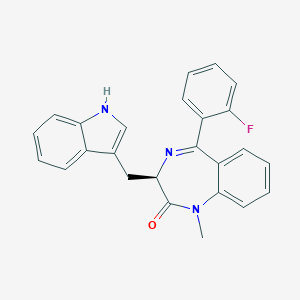

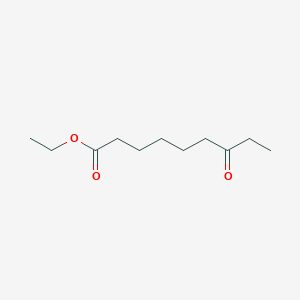
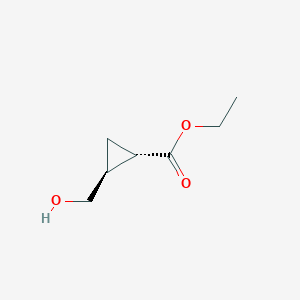
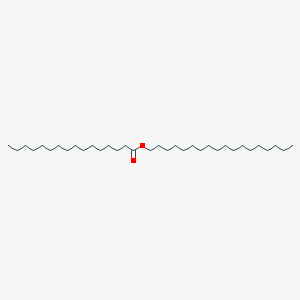
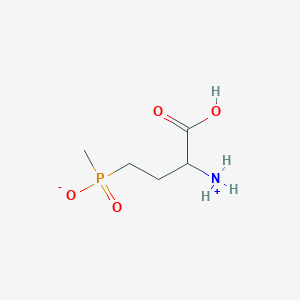
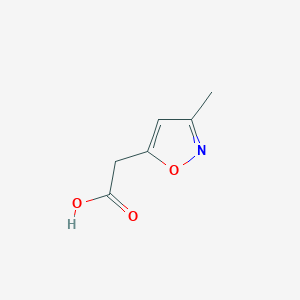
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
